(2S)-2-hexyloxirane
Overview
Description
(2S)-2-hexyloxirane is a chiral epoxide compound with the molecular formula C8H16O. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a hexyl group attached to the second carbon of the oxirane ring. The (2S) configuration indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its R-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-hexyloxirane can be synthesized through several methods, including:
Asymmetric Epoxidation: This method involves the use of chiral catalysts to selectively produce the (2S)-enantiomer. One common approach is the Sharpless epoxidation, which uses titanium isopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.
Halohydrin Formation and Cyclization: This method involves the formation of a halohydrin intermediate from an alkene, followed by intramolecular cyclization to form the oxirane ring. For example, 1-hexene can be treated with a halogen (such as chlorine or bromine) and water to form the corresponding halohydrin, which is then cyclized using a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric epoxidation processes. These processes are optimized for high yield and enantiomeric purity, often using continuous flow reactors and advanced chiral catalysts to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hexyloxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and thiols.
Oxidation: The compound can be oxidized to form diols or other oxygenated products. For example, treatment with osmium tetroxide followed by hydrogen peroxide can yield a vicinal diol.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as water, methanol, ammonia, and thiols under acidic or basic conditions.
Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Ring Opening: Formation of 2-hexanol, 2-hexylamine, and other substituted hexanols.
Oxidation: Formation of 2,3-hexanediol and other diols.
Reduction: Formation of 2-hexanol.
Scientific Research Applications
(2S)-2-hexyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the study of stereoselective reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It serves as a model compound for studying enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (2S)-2-hexyloxirane primarily involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic ring-opening reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
(2S)-2-hexyloxirane can be compared with other similar compounds, such as:
(2R)-2-hexyloxirane: The R-enantiomer of 2-hexyloxirane, which has the opposite configuration at the chiral center. The two enantiomers can exhibit different reactivity and biological activity due to their distinct three-dimensional structures.
1,2-epoxyhexane: A non-chiral epoxide with a similar structure but lacking the chiral center. It can undergo similar chemical reactions but does not exhibit enantioselectivity.
(2S)-2-methyloxirane: A smaller chiral epoxide with a methyl group instead of a hexyl group. It serves as a simpler model compound for studying the reactivity and mechanisms of chiral epoxides.
Properties
IUPAC Name |
(2S)-2-hexyloxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315673 | |
Record name | (2S)-2-Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50418-68-3 | |
Record name | (2S)-2-Hexyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50418-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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